molecular formula C10H13NO4 B14683058 4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 39193-97-0

4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B14683058
CAS No.: 39193-97-0
M. Wt: 211.21 g/mol
InChI Key: VJZLQXWVGJUWFV-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with a complex structure that includes a pyridine ring, an ethoxymethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the condensation of ethyl acetoacetate with ethyl cyanoacetate in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Use of nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxymethyl-benzoic acid
  • 6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Uniqueness

4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .

Properties

CAS No.

39193-97-0

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

4-(ethoxymethyl)-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C10H13NO4/c1-3-15-5-7-4-6(2)11-9(12)8(7)10(13)14/h4H,3,5H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

VJZLQXWVGJUWFV-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C(=O)NC(=C1)C)C(=O)O

Origin of Product

United States

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